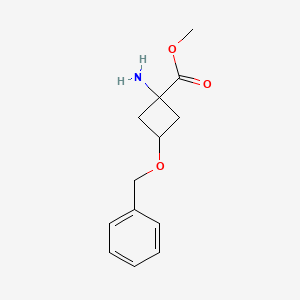

Methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate

Description

Methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate is a synthetic cyclobutane derivative featuring a unique combination of functional groups: an amino group at position 1, a benzyloxy group at position 3, and a methyl ester at the carboxylate position. Its synthesis involves deprotection of a tert-butoxycarbonyl (Boc)-protected precursor, as described in a 2024 patent application . The compound’s $ ^1H $-NMR spectrum (DMSO-D6) reveals distinct signals, including a singlet at 3.86 ppm for the methyl ester and multiplets between 2.03–2.60 ppm for cyclobutane protons, confirming its structural integrity . This molecule is of interest in pharmaceutical research, likely as an intermediate in drug discovery due to its strained cyclobutane ring and functional versatility.

Properties

IUPAC Name |

methyl 1-amino-3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-12(15)13(14)7-11(8-13)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIFIRBMNJGFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210076 | |

| Record name | Methyl 1-amino-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191110-51-7 | |

| Record name | Methyl 1-amino-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191110-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-amino-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate typically involves the following steps:

Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

Introduction of the benzyloxy group: This step involves the substitution of a hydrogen atom on the cyclobutane ring with a benzyloxy group, often using benzyl alcohol and a suitable catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate is a cyclobutane derivative that features an amino group, a benzyloxy group, and a methyl ester group. It has the molecular formula C14H19NO3. This compound is used as a building block to synthesize more complex molecules and has a role in scientific research in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate is a building block for synthesizing complex molecules. It's also used as an intermediate in synthesizing more complex organic molecules.

- Biology The compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine It is explored for potential therapeutic properties and as a precursor for drug development. It is also investigated for its potential use in drug development and pharmaceutical formulations.

- Industry Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate is used to produce specialty chemicals and materials. It is also used to produce fine chemicals and as a building block in organic synthesis.

Chemical Reactions

Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate undergoes various chemical reactions:

- Oxidation It can be oxidized to form corresponding oxides.

- Reduction Reduction reactions can convert the compound into its reduced forms.

- Substitution The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity to certain targets, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Ring Strain vs. Stability: The cyclobutane ring in the target compound introduces significant ring strain compared to the cyclopentane analog. This strain may enhance reactivity in ring-opening or functionalization reactions, a property less pronounced in cyclopentane derivatives .

This difference could influence solubility and binding affinity in biological systems .

Synthetic Flexibility: The target compound’s synthesis via Boc-deprotection offers a modular approach for introducing diverse amino groups, whereas the methylamino analogs rely on direct salt formation, limiting functional group diversity .

Spectroscopic and Reactivity Differences

- $ ^1H $-NMR Shifts: The methyl ester signal in the target compound (3.86 ppm) is slightly downfield compared to Methyl 1-(methylamino)cyclobutanecarboxylate (3.82 ppm), likely due to electronic effects from the benzyloxy group . Cyclopentane derivatives (e.g., Reference Example 87) show broader multiplet regions (2.29–2.56 ppm), reflecting reduced ring strain and slower conformational exchange .

- Reactivity: The benzyloxy group in the target compound may participate in hydrogen bonding or serve as a protecting group, whereas the oxo group in Methyl 2-benzoylamino-3-oxobutanoate facilitates keto-enol tautomerism, enabling diverse reactivity in heterocycle formation .

Biological Activity

Methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate, also known by its chemical formula C14H19NO3 and CAS number 1785587-52-1, is a cyclobutane derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure comprising an amino group, a benzyloxy group, and a methyl ester group, which contribute to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclobutane Ring : This is achieved through cyclization reactions involving suitable precursors.

- Amination : An amino group is introduced into the cyclobutane framework via amination reactions.

- Nucleophilic Substitution : The benzyloxy group is attached through nucleophilic substitution methods.

- Esterification : The final step involves converting the carboxylic acid to its methyl ester form.

These synthetic routes are crucial for producing the compound with high purity, often exceeding 97% .

Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, though specific data on efficacy and mechanisms remain limited.

- Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in drug development for conditions like cancer and infections.

- Neuroprotective Effects : There are indications that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

The biological effects of this compound are hypothesized to arise from its ability to bind to specific molecular targets such as enzymes and receptors. The presence of the benzyloxy group enhances its lipophilicity, facilitating cellular uptake and interaction with biomolecules .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Study on Antimicrobial Activity : A study found that this compound displayed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

- Enzyme Interaction Studies : Research focusing on enzyme kinetics indicated that this compound could act as a reversible inhibitor for certain proteases, which are critical in various disease pathways .

- Neuroprotective Studies : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in treating neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Neuroprotective | Unique benzyloxy group enhances lipophilicity |

| Methyl 1-amino-3-(phenylmethoxy)methylcyclobutane-1-carboxylate | Structure | Limited data available | Similar structure but less lipophilic |

| Methyl 1-amino-3-(methoxy)methylcyclobutane-1-carboxylate | Structure | Antibacterial activity reported | Lacks benzyloxy group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.